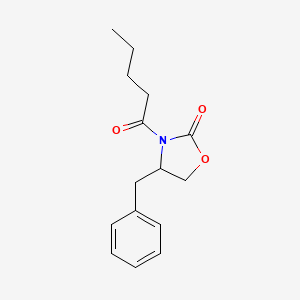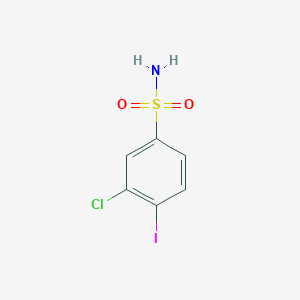![molecular formula C17H17Cl2NO2 B8608153 1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol](/img/structure/B8608153.png)
1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a dichlorobenzyl group, a methoxy group, and a tetrahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Preparation of 3,4-Dichlorobenzyl chloride: This can be achieved by the chlorination of 3,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a suitable aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of 3,4-dichlorobenzyl chloride with the isoquinoline core under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol can undergo various chemical reactions, including:
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiocyanate (KSCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol has several scientific research applications:
作用機序
The mechanism of action of 1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
類似化合物との比較
Similar Compounds
1-(3,4-Dichloro-benzyl)-piperidin-4-ol: Shares the dichlorobenzyl group but has a piperidine core instead of an isoquinoline core.
3,4-Dichlorobenzyl chloride: A precursor in the synthesis of the target compound, used in various organic reactions.
(3,4-Dichloro-benzyl)-(1-ethoxycarbonyl-undecyl)-dimethyl-ammonium bromide: A compound with a similar dichlorobenzyl group but different functional groups and applications.
Uniqueness
1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is unique due to its specific combination of functional groups and its isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C17H17Cl2NO2 |
|---|---|
分子量 |
338.2 g/mol |
IUPAC名 |
1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C17H17Cl2NO2/c1-22-17-8-11-4-5-20-15(12(11)9-16(17)21)7-10-2-3-13(18)14(19)6-10/h2-3,6,8-9,15,20-21H,4-5,7H2,1H3 |
InChIキー |
FTDXLZJFWLPRKC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)Cl)Cl)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({5-[(4-Fluorophenyl)carbamoyl]pyrimidin-2-yl}sulfanyl)benzoic acid](/img/structure/B8608086.png)




![1-[3-(3-Piperidyl)propyl]piperidine](/img/structure/B8608114.png)






